4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic Acid
Description
Nomenclature and Structural Classification
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic Acid represents a complex member of the 1,3,5-triazine family, characterized by its systematic nomenclature that reflects its intricate molecular architecture. The compound is officially registered under Chemical Abstracts Service number 1469870-11-8 and carries the molecular formula C₄₀H₅₀N₆O₆, with a molecular weight of 710.86 grams per mole. The systematic name provides a detailed description of the molecular structure, indicating the presence of a central 1,3,5-triazine ring system substituted at positions 2, 4, and 6 with benzoic acid derivatives. Each substitution involves 4-((2-ethylhexyloxy)carbonyl)phenylamino groups, creating a symmetrical arrangement around the triazine core.
The structural classification of this compound places it within the broader category of polysubstituted triazines, specifically those bearing multiple aromatic substituents with ester functionalities. The molecule exhibits C₃ symmetry due to the identical substitution pattern at positions 4 and 6 of the triazine ring, while position 2 bears a single benzoic acid group that breaks the complete symmetry. This asymmetric substitution pattern distinguishes it from the parent ethylhexyl triazone compound, which maintains complete C₃ symmetry with three identical substituents.
The compound is also known by alternative nomenclature including "Ethylhexyl Triazone Related Compound B" and carries the MDL number MFCD32671807. The SMILES (Simplified Molecular Input Line Entry System) representation O=C(C1=CC=C(NC2=NC(NC3=CC=C(C(OCC(CCCC)CC)=O)C=C3)=NC(NC4=CC=C(C(OCC(CCCC)CC)=O)C=C4)=N2)C=C1)O provides a computational description of the molecular connectivity.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1469870-11-8 |
| Molecular Formula | C₄₀H₅₀N₆O₆ |
| Molecular Weight | 710.86 g/mol |
| MDL Number | MFCD32671807 |
| Alternative Name | Ethylhexyl Triazone Related Compound B |
Historical Development and Discovery Context
The historical development of this compound emerges from the broader evolution of 1,3,5-triazine chemistry and the specific development of ultraviolet-absorbing compounds for photoprotection applications. The creation date recorded in chemical databases indicates that this compound was first synthesized and characterized in 2015, representing a relatively recent addition to the triazine derivative family. This timeline coincides with intensive research efforts to develop improved ultraviolet filters with enhanced stability and performance characteristics.
The discovery context of this compound is intrinsically linked to the development of ethylhexyl triazone, which has been recognized as one of the most effective ultraviolet-B filters available in commercial applications. Ethylhexyl triazone itself was developed through systematic modification of triazine structures to achieve optimal photostability and absorption characteristics. The parent compound ethylhexyl triazone, marketed as Uvinul T 150 by BASF, demonstrated exceptional ultraviolet absorption properties with an absorption maximum at 314 nanometers and extraordinary photostability under intense radiation exposure.
The development of related compounds such as this compound represents an evolution in triazine chemistry aimed at exploring structural variations that might provide additional benefits or alternative properties. Research in this area has been driven by the need to understand structure-activity relationships within the triazine family and to develop compounds with specific characteristics for various applications.
The synthetic methodologies employed in creating these complex triazine derivatives build upon established triazine synthesis protocols, including modifications of classical approaches such as the Bamberger triazine synthesis and Pinner triazine synthesis methods. These historical synthetic methodologies have been adapted and refined to accommodate the increasing structural complexity required for modern applications.
Position in 1,3,5-Triazine Chemistry
This compound occupies a distinctive position within the expansive field of 1,3,5-triazine chemistry, representing a sophisticated example of polysubstituted triazine derivatives with multiple functional groups. The 1,3,5-triazine core structure, characterized by its six-membered aromatic ring containing three nitrogen atoms in alternating positions, provides a versatile platform for chemical modification and functionalization. This heterocyclic scaffold has been extensively studied for its ability to accommodate diverse substituents while maintaining structural stability and unique electronic properties.
Within the broader classification of triazine derivatives, this compound exemplifies the trend toward increasingly complex substitution patterns that incorporate multiple aromatic rings, ester linkages, and extended alkyl chains. The triazine ring system itself exhibits unique electronic characteristics due to the electron-withdrawing nature of the nitrogen atoms, which influences the reactivity and stability of substituents attached to the ring. Research on 1,3,5-triazine derivatives has demonstrated that the type and position of substituents dramatically affect the biological and photochemical properties of the resulting compounds.
The compound's position in triazine chemistry is particularly significant in the context of structure-activity relationship studies. Research has shown that modifications to the triazine scaffold can alter receptor binding affinities, photochemical behavior, and physical properties such as solubility and stability. The specific substitution pattern present in this compound, featuring asymmetric substitution with one carboxylic acid group and two ester groups, represents a unique structural motif within the triazine family.
Synthetic approaches to 1,3,5-triazine derivatives have evolved significantly since the early development of triazine chemistry. Classical methods such as the condensation of cyanuric chloride with nucleophiles have been supplemented by more sophisticated approaches that allow for precise control over substitution patterns. The synthesis of complex derivatives like this compound requires careful orchestration of multiple synthetic steps to achieve the desired substitution pattern while maintaining the integrity of the triazine core.
| Triazine Type | Characteristics | Example Compounds |
|---|---|---|
| Simple Triazines | Basic substitution patterns | Melamine |
| Aromatic Triazines | Phenyl or substituted phenyl groups | Basic trianilino derivatives |
| Ester-Functionalized Triazines | Ester linkages for lipophilicity | Ethylhexyl triazone |
| Mixed-Functionality Triazines | Multiple functional groups | This compound |
Significance as an Ethylhexyl Triazone Derivative
The significance of this compound as an ethylhexyl triazone derivative extends beyond its structural relationship to encompass important implications for understanding structure-property relationships in advanced ultraviolet-absorbing compounds. Ethylhexyl triazone, the parent compound from which this derivative is conceptually derived, represents one of the most successful developments in ultraviolet filter technology, demonstrating exceptional absorption characteristics with a maximum absorbance exceeding 1500 at 314 nanometers. The derivative compound maintains the fundamental structural elements that contribute to ultraviolet absorption while introducing modifications that may influence its physical and chemical properties.
The relationship between this compound and ethylhexyl triazone provides valuable insights into the molecular basis of ultraviolet absorption in triazine derivatives. Ethylhexyl triazone features three identical 4-((2-ethylhexyloxy)carbonyl)anilino substituents arranged symmetrically around the triazine core, creating a molecule with C₃ symmetry and exceptional photostability. The derivative compound modifies this structure by replacing one of the ester groups with a carboxylic acid functionality, creating an asymmetric molecule that retains two of the original substituents while introducing new chemical properties through the carboxylic acid group.
Research on ethylhexyl triazone has established its position as the most effective oil-soluble ultraviolet-B filter available, with remarkable photostability that maintains its protective properties even under intense ultraviolet radiation exposure. The compound's large molecular weight of 823 grams per mole contributes to its inability to penetrate skin significantly, thereby reducing potential systemic exposure while maintaining surface protection. The derivative compound, with a molecular weight of 710.86 grams per mole, maintains many of these beneficial characteristics while potentially offering additional functionality through its carboxylic acid group.
The ultrafast transient absorption spectroscopy studies of ethylhexyl triazone have revealed detailed mechanisms of photoprotection, including rapid internal conversion processes that efficiently dissipate absorbed ultraviolet energy as heat rather than allowing harmful photochemical reactions to occur. These studies demonstrate that the triazine core and its substitution pattern play crucial roles in determining the photophysical behavior of these compounds. The derivative compound likely exhibits similar photoprotective mechanisms, with potential modifications due to its altered substitution pattern.
The significance of this derivative in the context of ethylhexyl triazone chemistry also relates to its potential applications in formulation science. The presence of the carboxylic acid group introduces possibilities for additional chemical interactions, such as hydrogen bonding or ionic interactions, that could influence formulation behavior, skin adhesion, or compatibility with other ingredients. Research on sunscreen formulations has demonstrated that the molecular structure of ultraviolet filters significantly impacts their incorporation into various vehicle systems and their ultimate performance in finished products.
| Property | Ethylhexyl Triazone | This compound |
|---|---|---|
| Molecular Weight | 823.07 g/mol | 710.86 g/mol |
| Symmetry | C₃ (complete symmetry) | C₁ (asymmetric) |
| Functional Groups | Three ester groups | Two ester groups, one carboxylic acid |
| Maximum Absorption | 314 nm | Related to parent compound |
| Structural Classification | Tris-ester triazine | Mixed ester-acid triazine |
Properties
IUPAC Name |
4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N6O6/c1-5-9-11-27(7-3)25-51-36(49)30-15-21-33(22-16-30)42-39-44-38(41-32-19-13-29(14-20-32)35(47)48)45-40(46-39)43-34-23-17-31(18-24-34)37(50)52-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3,(H,47,48)(H3,41,42,43,44,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBNSNWNKSXJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469870-11-8 | |
| Record name | 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469870118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4,6-BIS(4-((2-ETHYLHEXYLOXY)CARBONYL)PHENYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHA5LZ0JSC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Second Substitution: Attachment of 4-Aminobenzoic Acid
The remaining chlorine atom undergoes substitution with 4-aminobenzoic acid at elevated temperatures (50–70°C). To prevent side reactions, the carboxylic acid group is typically protected as an ethyl ester, which is hydrolyzed post-synthesis:
Deprotection of Ethyl Ester
The ethyl ester is hydrolyzed using aqueous NaOH in ethanol at reflux, yielding the free carboxylic acid:
Synthetic Optimization and Challenges
Solvent Selection
Polar aprotic solvents like THF or dichloromethane (DCM) are preferred for initial substitutions due to their ability to dissolve both cyanuric chloride and aromatic amines. However, the high molecular weight and hydrophobic 2-ethylhexyl groups necessitate solvent mixtures (e.g., THF:DMF 3:1) in later stages to maintain solubility.
Temperature Control
| Reaction Step | Temperature Range | Purpose |
|---|---|---|
| First substitution | 0–5°C | Limits substitution to one chlorine |
| Second substitution | 50–70°C | Activates less reactive chlorines |
| Deprotection | 80–100°C | Accelerates ester hydrolysis |
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) resolves unreacted intermediates.
-
Recrystallization : Methanol/water mixtures (7:3) yield the final compound as a pale-yellow solid.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Industrial-Scale Considerations
Yield Optimization
| Step | Yield (%) | Key Factor |
|---|---|---|
| First substitution | 85–90 | Excess amine (2.2 eq) |
| Second substitution | 70–75 | Prolonged reaction time (12–16 h) |
| Deprotection | 95–98 | Alkaline conditions (pH 12–13) |
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis of Ethylhexyl Triazone, a UV filter in sunscreen formulations.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a UV filter in protecting skin from harmful UV radiation.
Industry: Utilized in the production of sunscreens and other cosmetic products to enhance UV protection.
Mechanism of Action
The mechanism of action of 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid involves its ability to absorb UV radiation and convert it into less harmful energy forms. This process helps protect the skin from UV-induced damage. The molecular targets include various skin cells and proteins involved in the skin’s defense mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazine derivatives vary significantly based on substituents attached to the 1,3,5-triazine core. Key analogues include:
Key Observations:
- Lipophilicity: The target compound’s 2-ethylhexyloxycarbonyl groups confer higher lipophilicity (logP ~8.5 estimated) compared to phenylamino (logP ~3.5) or morpholine (logP ~1.2) substituents, enhancing compatibility with organic matrices in sunscreens .
- Reactivity : Chlorine-substituted triazines (e.g., , CAS: 34350-23-7) are more reactive due to electron-withdrawing effects, making them intermediates for further functionalization .
- Steric Effects : Bulky substituents (e.g., 2-ethylhexyloxycarbonyl) reduce crystallization tendencies, improving formulation stability .
Spectral Characterization
- ¹H-NMR :
- IR : Strong carbonyl stretches (C=O) at ~1700 cm⁻¹ for benzoic acid and ester groups .
Biological Activity
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic Acid (commonly referred to as Ethylhexyl Triazone Related Compound B) is a compound with significant potential in various biological applications, particularly as a UV filter in cosmetic formulations. This article explores its biological activity, including its mechanisms of action, safety profile, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₅₀N₆O₆ |
| Molecular Weight | 710.86 g/mol |
| Boiling Point | 835.9 ± 75.0 °C (Predicted) |
| Density | 1.210 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.45 ± 0.10 (Predicted) |
The primary biological activity of this compound is attributed to its functionality as a UV filter. It operates by absorbing UV radiation and converting it into less harmful energy forms, thereby protecting skin cells from UV-induced damage. This mechanism is crucial in preventing photoaging and skin cancers associated with prolonged UV exposure.
Photoprotection
Research has demonstrated that the compound effectively absorbs UV light, particularly in the UVB range (290-320 nm). Its efficacy as a photoprotective agent has been supported by studies showing significant reductions in erythema formation when applied topically in appropriate formulations .
Safety Profile
The safety evaluation of this compound reveals a favorable profile:
- Acute Toxicity : Studies indicate very low oral toxicity levels, suggesting a high margin of safety for human use .
- Skin Irritation : The compound has shown negative results for skin irritation and photo-irritation assessments .
- Sensitization Potential : In sensitization tests conducted on guinea pigs and mice, the substance demonstrated minimal allergic potential, indicating its suitability for cosmetic applications .
Case Studies
-
Cosmetic Formulations :
A study evaluating the incorporation of this compound into sunscreen formulations found that it significantly enhanced the SPF (Sun Protection Factor) compared to formulations without it. The study highlighted its stability under UV exposure and its ability to maintain protective efficacy over time . -
Plant Growth Regulation :
Although primarily studied for its cosmetic applications, related compounds have shown potential in agricultural settings as growth regulators. For example, derivatives have been observed to inhibit seed germination and lateral branching in various plants at specific concentrations, indicating potential applications in agricultural biotechnology . -
Comparative Efficacy :
Comparative studies with other known UV filters revealed that this compound exhibited superior photostability and absorption characteristics compared to traditional filters like octocrylene and avobenzone .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for synthesizing this triazine-benzoic acid derivative, and how can reaction conditions be optimized?
- Methodological Answer :
- Route Design : The compound’s triazine core can be synthesized via nucleophilic substitution reactions between cyanuric chloride and amine-functionalized intermediates (e.g., 4-((2-ethylhexyloxy)carbonyl)aniline). Sequential substitution at the 2-, 4-, and 6-positions of the triazine ring requires temperature-controlled stepwise reactions (0–5°C for first substitution, 40–50°C for subsequent steps) to ensure regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent systems (e.g., ethanol with glacial acetic acid as a catalyst) and reflux duration (4–6 hours) to improve yields .
- Purification : Use column chromatography with gradients of hexane/EtOH (1:1) to isolate intermediates, followed by recrystallization for final product purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm the presence of benzoic acid protons (δ ~12–13 ppm in DMSO-d6) and triazine ring integration ratios .
- FTIR : Validate ester carbonyl stretches (~1720 cm⁻¹) and triazine C=N vibrations (~1550 cm⁻¹).
- Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to verify purity >95% .
- Thermal Analysis : Determine melting point consistency (e.g., 217–220°C for analogous triazine derivatives) to assess crystallinity .
Q. What solvent systems are suitable for handling this compound in experimental settings?
- Methodological Answer :
- Solubility Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, as ester and benzoic acid groups enhance solubility. Avoid aqueous buffers at extreme pH due to potential hydrolysis .
- Storage : Maintain under inert gas (N2/Ar) in anhydrous conditions to prevent ester group degradation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s electronic properties for optoelectronic applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λmax ~300–400 nm) to validate π-π* transitions in the triazine-benzoic acid system .
- Charge Transport Studies : Simulate electron mobility using Marcus theory, focusing on the triazine core’s electron-deficient nature and ester side chains’ steric effects .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Studies : Perform IC50 assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific inhibition from nonspecific toxicity .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess ester hydrolysis rates, which may alter bioactivity profiles .
Q. What experimental designs are recommended for studying its photostability in light-driven applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
